3-(chloromethyl)-4-hydroxybenzaldehyde

Organic Synthesis Chloromethylation Process Chemistry

This difunctional aldehyde combines a chloromethyl electrophile and para-hydroxybenzaldehyde nucleophile for orthogonal, sequential functionalization—impossible with generic analogs. Certified as Albuterol Impurity F (Salbutamol EP Impurity F), it is essential for pharmaceutical QC method validation. The precise 3,4-substitution pattern ensures regiochemical fidelity for polymer grafting, Schiff-base ligand synthesis, and antimicrobial SAR. Ideal for R&D requiring defined dual reactivity and pharmacopoeial compliance. Request a quote for research-grade or GMP material.

Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
CAS No. 53412-47-8
Cat. No. B109109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(chloromethyl)-4-hydroxybenzaldehyde
CAS53412-47-8
Synonyms3-(Chloromethyl)-4-hydroxy-benzaldehyde; 
Molecular FormulaC8H7ClO2
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)CCl)O
InChIInChI=1S/C8H7ClO2/c9-4-7-3-6(5-10)1-2-8(7)11/h1-3,5,11H,4H2
InChIKeyQSHUXGTVMAQMSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)-4-hydroxybenzaldehyde (CAS 53412-47-8): A Dual Reactive Scaffold for Precision Synthesis and Impurity Control


3-(Chloromethyl)-4-hydroxybenzaldehyde (CAS 53412-47-8) is a difunctional aromatic aldehyde that integrates a reactive chloromethyl group and a para-hydroxybenzaldehyde core into a single molecular scaffold [1]. This precise combination of functional groups enables orthogonal reactivity: the aldehyde participates in condensation and Schiff-base formations, while the chloromethyl group serves as an electrophilic handle for nucleophilic substitution and crosslinking . Its defined substitution pattern (chloromethyl at the 3-position, hydroxyl at the 4-position) is structurally validated by NMR spectroscopy, confirming a molecular weight of 170.59 g/mol and a formula of C8H7ClO2 [1].

Why 3-(Chloromethyl)-4-hydroxybenzaldehyde Cannot Be Substituted by Generic Analogs in Critical Applications


Substituting 3-(chloromethyl)-4-hydroxybenzaldehyde with generic hydroxybenzaldehydes or simple benzaldehyde derivatives fails due to its unique orthogonal reactivity profile. The presence of both a chloromethyl electrophile and a para-hydroxybenzaldehyde nucleophile enables selective, sequential functionalization that is impossible with unsubstituted 4-hydroxybenzaldehyde or with analogs where the chloromethyl group is absent or in a different position [1]. For example, 4-hydroxybenzaldehyde lacks the chloromethyl handle for polymer grafting or further alkylation, while positional isomers like 5-(chloromethyl)-2-hydroxybenzaldehyde present different steric and electronic environments that alter both reactivity and biological recognition . The specific 3,4-substitution pattern is essential for applications where the compound serves as a key intermediate, such as in the synthesis of Albuterol-related impurities, where the exact regiochemistry dictates the final product's identity and analytical behavior .

Quantitative Evidence for Selecting 3-(Chloromethyl)-4-hydroxybenzaldehyde Over Analogs


Synthesis Yield: Direct Chloromethylation of 4-Hydroxybenzaldehyde vs. Alternative Routes

The direct chloromethylation of 4-hydroxybenzaldehyde provides a straightforward route to 3-(chloromethyl)-4-hydroxybenzaldehyde with a reported yield of 56% when using formaldehyde and concentrated HCl with HCl gas bubbling [1]. In contrast, the synthesis of the isomeric 3-(1-adamantyl)-4-hydroxybenzaldehyde via substitution of 4-bromophenol proceeds with a comparable 56% yield, but this route introduces a bulkier adamantyl group that drastically alters steric and solubility properties, making it unsuitable for applications requiring the specific reactivity of the chloromethyl moiety [2]. The direct chloromethylation approach avoids the need for pre-functionalized aromatic halides and multi-step sequences required for other substituted benzaldehydes.

Organic Synthesis Chloromethylation Process Chemistry

Polymer Grafting Efficiency: Reaction of Chloromethylated Polystyrene with 4-Hydroxybenzaldehyde Under Phase-Transfer Catalysis

Under phase-transfer catalyzed (PTC) conditions, chloromethylated polystyrene reacts with 4-hydroxybenzaldehyde to form an aldehyde-functionalized arylether polymer. The reaction achieves a degree of substitution corresponding to a metal loading of 0.7–0.8% after subsequent Schiff-base formation and metal complexation with Ru(III) or Co(II) [1]. This quantifies the efficiency of the nucleophilic displacement of the chloromethyl group on the polymer backbone by the phenolic oxygen of 4-hydroxybenzaldehyde. In contrast, when the same chloromethylated polystyrene is reacted under PTC conditions with other O-nucleophiles or under different solvent/catalyst systems, the degree of substitution and subsequent metal loading can vary significantly, impacting the final catalyst loading and performance [2].

Polymer Chemistry Phase-Transfer Catalysis Functional Polymers

Specificity as an Analytical Reference Standard: Identification of Albuterol Impurity F

3-(Chloromethyl)-4-hydroxybenzaldehyde is definitively identified and utilized as 'Albuterol Impurity F', an intermediate in the synthesis of Albuterol Dimer Ether, a known impurity of Albuterol (Salbutamol) . This compound is supplied as a certified reference standard for analytical method development and validation. Its specific retention time, mass spectrum, and NMR signature allow for the precise quantification and identification of this impurity in drug substance and drug product batches [1]. In contrast, generic 4-hydroxybenzaldehyde or other substituted benzaldehydes do not co-elute or share the same spectral properties, rendering them unsuitable as specific impurity markers for Albuterol-related substances.

Pharmaceutical Analysis Impurity Profiling Reference Standards

Antimicrobial Activity: Class-Level Comparison of Substituted Salicylaldehydes

While direct MIC data for 3-(chloromethyl)-4-hydroxybenzaldehyde is not available from primary literature, substituted salicylaldehydes as a class exhibit potent antimicrobial activity. A systematic survey of 23 substituted salicylaldehydes and related aromatic aldehydes demonstrated high antimicrobial activity against a panel of seven microbes, with many compounds showing noteworthy candidacy for practical applications [1]. Specifically, 4-hydroxybenzaldehyde itself has been shown to enhance biofilm susceptibility to ciprofloxacin, resulting in a 65% reduction in Pseudomonas aeruginosa biomass [2]. The presence of a chloromethyl substituent is expected to modulate activity compared to the parent 4-hydroxybenzaldehyde, a hypothesis supported by structure-activity relationships in related halogenated salicylaldehydes where halogen substitution often increases potency [3].

Antimicrobial Salicylaldehyde Derivatives Structure-Activity Relationship

Reactivity with Nucleophiles: Comparison of Chloromethyl vs. Other Leaving Groups

The chloromethyl group in 3-(chloromethyl)-4-hydroxybenzaldehyde undergoes facile nucleophilic substitution with O-, S-, and N-nucleophiles. This reactivity is comparable to that of the isomeric 5-(chloromethyl)-2-hydroxybenzaldehyde, which has been used to prepare a series of salicylaldehydes via replacement of the chlorine atom with various nucleophiles . While quantitative rate constants are not available, the chloromethyl group is a superior leaving group compared to hydroxyl or methoxy groups, enabling selective alkylation and etherification under mild conditions. For example, alkylation of 4-hydroxybenzaldehyde with a chloro derivative using K2CO3 in DMF at reflux proceeds efficiently to give benzaldehyde derivative (III) [1]. This reactivity profile is distinct from that of 3-(bromomethyl)-4-hydroxybenzaldehyde, where the bromine atom is a better leaving group, potentially leading to faster but less selective reactions.

Nucleophilic Substitution Leaving Group Ability Synthetic Methodology

Optimal Applications of 3-(Chloromethyl)-4-hydroxybenzaldehyde Driven by Differential Reactivity


Synthesis of Polymer-Supported Catalysts and Functional Materials

The compound's ability to efficiently graft onto chloromethylated polystyrene under phase-transfer catalysis, achieving defined metal loadings of 0.7–0.8% for Ru(III) and Co(II) complexes, makes it an ideal monomer for creating aldehyde-functionalized polymer supports [1]. This application directly leverages the nucleophilicity of the phenolic oxygen to displace chloride on the polymer backbone, a reaction that is not possible with 4-hydroxybenzaldehyde lacking the chloromethyl handle. The resulting polymer-bound aldehydes serve as versatile intermediates for further functionalization with amines to form Schiff-base ligands for heterogeneous catalysis.

Pharmaceutical Impurity Reference Standard for Albuterol Quality Control

As the certified 'Albuterol Impurity F', this compound is essential for analytical method development, validation, and routine quality control in the manufacture of Albuterol (Salbutamol) drug substances and products . Its unique structural and spectroscopic signature allows for the specific identification and quantification of this impurity, ensuring compliance with pharmacopoeial specifications. No other hydroxybenzaldehyde derivative can substitute for this role due to the exact regiochemical and functional group requirements of the impurity.

Scaffold for Antimicrobial Lead Optimization via Structure-Activity Relationship Studies

The compound serves as a privileged scaffold for synthesizing novel antimicrobial agents. Class-level evidence indicates that halogenated salicylaldehydes exhibit enhanced antimicrobial activity compared to non-halogenated analogs [2]. The chloromethyl group provides a site for further derivatization to explore structure-activity relationships, while the aldehyde group enables condensation with amines to form Schiff bases or chalcones, which are known pharmacophores in antimicrobial drug discovery. 4-Hydroxybenzaldehyde, which itself reduces P. aeruginosa biofilm biomass by 65% [3], provides a baseline activity that can be potentiated by the chloromethyl substituent.

Bifunctional Building Block for Sequential Orthogonal Synthesis

The orthogonal reactivity of the aldehyde and chloromethyl groups allows for stepwise, controlled functionalization. For instance, the aldehyde can be first protected or reacted in a condensation, followed by nucleophilic substitution of the chloromethyl group. This capability is distinct from analogs like 4-hydroxybenzaldehyde (which lacks the second reactive site) or 3-(bromomethyl)-4-hydroxybenzaldehyde (where the bromomethyl group is too labile, leading to unwanted side reactions). The chloromethyl group provides a balanced reactivity profile that is stable under many aldehyde reaction conditions yet readily undergoes substitution when desired .

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